Cas no 189455-66-1 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid)

(2S)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid is an Fmoc-protected dipeptide derivative widely used in peptide synthesis. Its key advantages include high purity and stability, making it suitable for solid-phase peptide synthesis (SPPS) applications. The Fmoc group provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive residues. The chiral integrity of the (2S)-configured amino acids ensures stereochemical precision in peptide assembly. This compound is particularly valuable in pharmaceutical research and bioconjugation, where controlled coupling and minimal side reactions are critical. Its well-defined structure facilitates reproducible results in complex peptide sequences. Proper handling under anhydrous conditions is recommended to maintain reactivity.
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid structure
189455-66-1 structure
Product name:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid
CAS No:189455-66-1
MF:C27H26N2O5
MW:458.505747318268
CID:1384284
PubChem ID:10972551

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-
    • (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid
    • (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)propanoic acid
    • Inchi: 1S/C27H26N2O5/c1-17(26(31)32)28-25(30)24(15-18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17-,24-/m0/s1
    • InChI Key: HEJHWCXZLXLIIC-XDHUDOTRSA-N
    • SMILES: C(O)(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Computed Properties

  • Exact Mass: 458.18428

Experimental Properties

  • Density: 1.276±0.06 g/cm3(Predicted)
  • Melting Point: 208.7-210.6 °C(Solv: dichloromethane (75-09-2); hexane (110-54-3))
  • Boiling Point: 757.7±60.0 °C(Predicted)
  • PSA: 104.73
  • pka: 3.48±0.10(Predicted)

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Pricemore >>

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Enamine
EN300-1515999-2.5g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
2.5g
$6602.0 2023-05-26
Enamine
EN300-1515999-5.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
5g
$9769.0 2023-05-26
Enamine
EN300-1515999-0.25g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
0.25g
$3099.0 2023-05-26
Enamine
EN300-1515999-2500mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515999-50mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1515999-250mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1515999-1.0g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
1g
$3368.0 2023-05-26
Enamine
EN300-1515999-0.05g
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
0.05g
$2829.0 2023-05-26
Enamine
EN300-1515999-1000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
1000mg
$3368.0 2023-09-27
Enamine
EN300-1515999-10000mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
189455-66-1
10000mg
$14487.0 2023-09-27

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Related Literature

Additional information on (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid

Chemical Profile of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic Acid (CAS No. 189455-66-1)

The compound (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid, identified by its CAS number 189455-66-1, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This intricate molecular structure, characterized by its stereochemistry and functional groups, has garnered considerable attention for its potential applications in drug discovery and therapeutic development.

At the core of this compound's significance lies its complex stereochemical configuration. The presence of multiple stereocenters, particularly the (2S) and (2S) designations, underscores the importance of enantioselective synthesis and characterization. Such stereochemical precision is crucial in pharmaceuticals, where the biological activity and efficacy of a drug are often highly dependent on its specific three-dimensional arrangement. The utilization of advanced synthetic methodologies, such as chiral resolution and asymmetric catalysis, has enabled researchers to isolate and study this compound with remarkable purity and yield.

The molecular framework of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The methoxycarbonyl (MOC) group, derived from fluorene, serves as a protecting group for the amino functionality, allowing for controlled modifications during synthesis. This strategic incorporation of fluorene-based moieties has been explored in various pharmaceutical contexts due to the molecule's stability and compatibility with biological systems.

The phenyl substituent at the 3-position of the propanamidopropanoic acid backbone introduces additional electronic and steric influences, which can modulate the compound's interactions with biological targets. Phenyl groups are frequently employed in drug design due to their ability to enhance binding affinity and metabolic stability. The combination of these structural elements makes this compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel protease inhibitors for the treatment of various diseases, including cancer and inflammation-related disorders. Proteases play critical roles in numerous biological pathways, making them attractive targets for therapeutic intervention. The amide linkage in (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid suggests potential activity against certain protease families, particularly those involved in extracellular matrix degradation and signal transduction.

Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing drug properties such as bioavailability and metabolic resistance. The fluorene moiety in this compound may contribute to these desirable characteristics, making it a valuable scaffold for developing next-generation therapeutics. Additionally, the propanamidopropanoic acid moiety provides a hydrophilic anchor that can improve solubility and pharmacokinetic profiles.

The synthesis of such complex molecules often involves multi-step reactions that require precise control over reaction conditions and stereochemistry. Advances in computational chemistry have facilitated the design of efficient synthetic routes by predicting reaction outcomes and optimizing parameters before experimental work begins. This approach has significantly reduced time-to-market for novel compounds while improving their overall quality.

Evaluation of the pharmacological properties of (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid has revealed intriguing potential as a modulator of biological pathways relevant to human health. Preclinical studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting therapeutic utility in areas such as oncology and immunology. These findings align with broader trends in drug discovery, where targeted small molecules are being developed to address complex diseases with high precision.

The role of stereochemistry in determining biological activity cannot be overstated. The (S) configuration at the stereocenters highlighted in this compound's name is critical for its interaction with biological targets. Misalignment or incorrect stereochemistry can lead to significantly reduced efficacy or even adverse effects, underscoring the importance of rigorous structural characterization.

As research continues to uncover new therapeutic targets and mechanisms, compounds like (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid will remain at the forefront of pharmaceutical innovation. Their complex structures offer unique opportunities for designing molecules with tailored properties, ultimately leading to more effective treatments for a wide range of diseases.

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